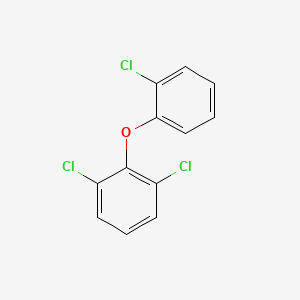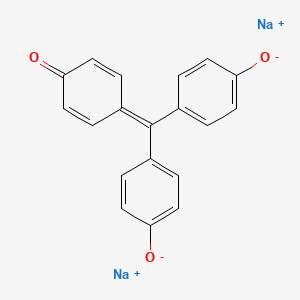
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt is a chemical compound with the molecular formula C19H14O3.2Na. It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexa-2,5-dien-1-one core. This compound is often used in various scientific research applications due to its interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt typically involves the reaction of phenol with oxalic acid and sulfuric acid under heated conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds. These products are often used in further chemical synthesis and research applications .
Applications De Recherche Scientifique
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt include:
- 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
- 4-(Bis(4-hydroxyphenyl)methylene)-2-methyl-2,5-cyclohexadien-1-one
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of disodium salt, which can influence its solubility and reactivity. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications.
Propriétés
Numéro CAS |
84332-99-0 |
|---|---|
Formule moléculaire |
C19H12Na2O3 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
disodium;4-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phenolate |
InChI |
InChI=1S/C19H14O3.2Na/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-12,20-21H;;/q;2*+1/p-2 |
Clé InChI |
FVDLPGJOSQQTMY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


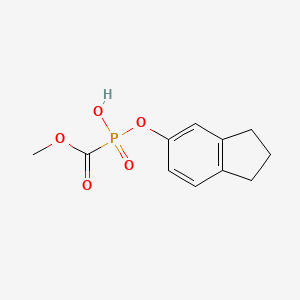
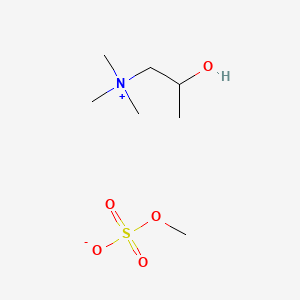
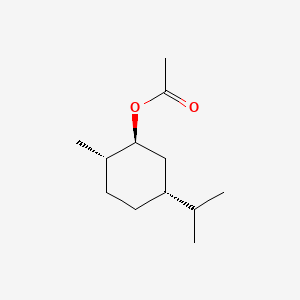
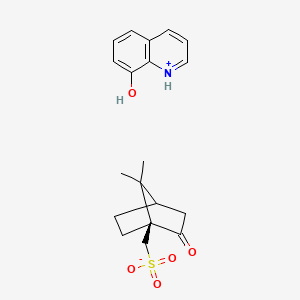
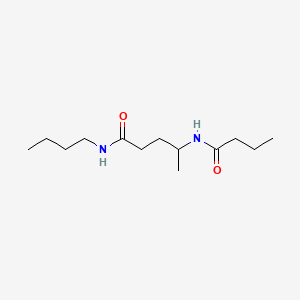
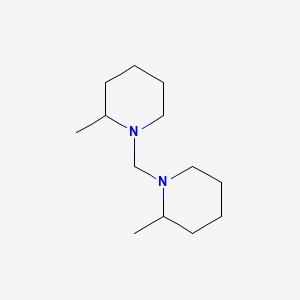



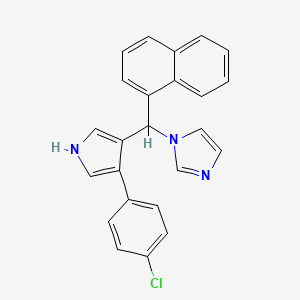
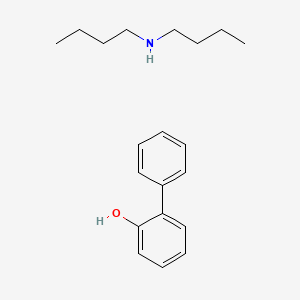

![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
